molecular formula C13H15ClN2O2 B1463710 ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate CAS No. 1311314-67-6

ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate

Cat. No. B1463710
CAS RN: 1311314-67-6
M. Wt: 266.72 g/mol
InChI Key: PXRVOZHNWNUYRD-UHFFFAOYSA-N
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Description

This compound is an ester derived from a benzodiazole core. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. Esters are commonly used in organic synthesis and can be formed through esterification reactions .


Synthesis Analysis

Esters can be synthesized through a variety of methods. One common method is the Fischer esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst . Another method is the Williamson ether synthesis, which involves an S N 2 reaction of an alkoxide ion with a primary alkyl halide .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzodiazole ring, an ester functional group, and an ethyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of an acid or base. They can also react with Grignard reagents to form tertiary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Like many organic compounds, this compound could potentially be hazardous. It could be flammable, and it could be harmful or toxic if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for this compound would depend on its potential applications. It could be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRVOZHNWNUYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
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ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
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ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
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